molecular formula C15H16N2O4 B5596459 [3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](MORPHOLINO)METHANONE

[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](MORPHOLINO)METHANONE

Cat. No.: B5596459
M. Wt: 288.30 g/mol
InChI Key: JNFXSEJLHUNPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE: is a complex organic compound featuring a methoxyphenyl group, an isoxazole ring, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction involving hydroxylamine and a β-diketone. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the morpholino group is often added through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-(3-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as anti-inflammatory, anticancer, or antimicrobial agents .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The isoxazole ring and morpholino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 3-(2-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE
  • 3-(4-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE
  • 3-(2-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE

Uniqueness: The unique combination of the methoxyphenyl group, isoxazole ring, and morpholino group in 3-(3-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-12-4-2-3-11(9-12)13-10-14(21-16-13)15(18)17-5-7-20-8-6-17/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFXSEJLHUNPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.